![molecular formula C10H5F3N2O4 B1473856 Ácido 3-(4-trifluorometoxifenil)-[1,2,4]oxadiazol-5-carboxílico CAS No. 1258269-11-2](/img/structure/B1473856.png)

Ácido 3-(4-trifluorometoxifenil)-[1,2,4]oxadiazol-5-carboxílico

Descripción general

Descripción

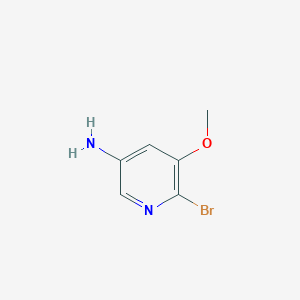

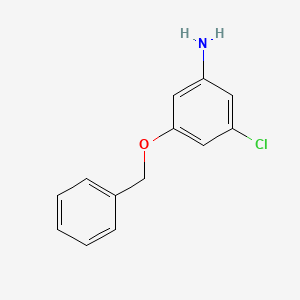

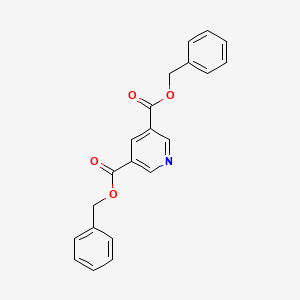

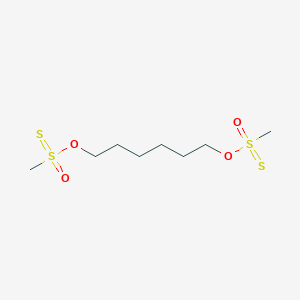

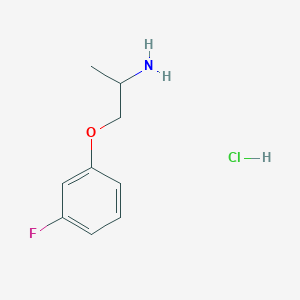

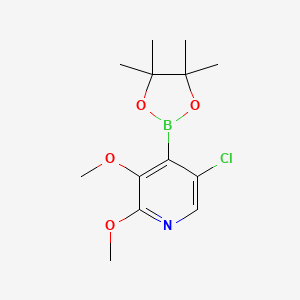

“3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a trifluoromethoxy group attached to a phenyl ring .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the coupling of α-bromo nitroalkanes to acyl hydrazides . This approach avoids the formation of a 1,2-diacyl hydrazide intermediate and allows for the direct delivery of the 2,5-disubstituted oxadiazole . The conditions for oxadiazole synthesis are mild and do not require highly oxophilic reagents .Molecular Structure Analysis

The molecular structure of “3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid” includes a 1,2,4-oxadiazole ring, a phenyl ring, and a trifluoromethoxy group . The positions of these groups and their substituents can cause differences in the properties of the compound due to variations in the electronic environment .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles can be quite diverse, depending on the substituents present in the molecule . The presence of electron-withdrawing and donating substituents can lead to a wide range of compounds being synthesized and subjected to various applications .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid” would depend on its specific structure. Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . Nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen .Aplicaciones Científicas De Investigación

Dispositivos Electrocrómicos

El compuesto se ha utilizado en la síntesis de poliditienílpirroles, que se utilizan como materiales anódicos en dispositivos electrocrómicos . La introducción de la unidad trifluorometoxilo atrayente de electrones en la cadena lateral de los poliditienílpirroles disminuye los niveles de energía HOMO y LUMO . Se ha encontrado que esto es beneficioso para crear dispositivos electrocrómicos con un alto cambio de transmitancia y alta eficiencia .

Actividad Antimicrobiana

Los derivados de 1,2,4-oxadiazol, como el compuesto en cuestión, se ha encontrado que exhiben una actividad nematocida moderada contra Meloidogyne incognita y actividad antifúngica contra Rhizoctonia solani . Algunos derivados también han mostrado fuertes efectos antibacterianos sobre Xanthomonas oryzae pv. oryzae (Xoo), con valores de EC50 superiores a la bismertiazol (BMT) y el cobre tiodiazol (TDC) .

Agentes Antibacterianos

Los compuestos que contienen una parte de trifluorometilpiridina, como este compuesto, se ha encontrado que exhiben una excelente actividad antibacteriana contra Xoo y Xanthomonas oryzae pv. oryzicola (Xoc) . Estos resultados indican que los derivados de 1,2,4-oxadiazol podrían ser plantillas alternativas potenciales para descubrir nuevos agentes antibacterianos .

Antioxidantes

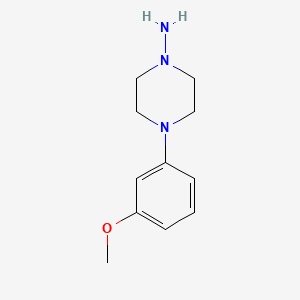

Los derivados de oxadiazol y piperazina están bien documentados en la literatura por sus diversas aplicaciones como potentes antimicrobianos, antioxidantes, analgésicos y agentes antiinflamatorios .

Analgésicos

Se ha encontrado que los derivados de 1,3,4-oxadiazol exhiben propiedades analgésicas .

Agentes Antidepresivos

También se ha encontrado que los derivados de 1,3,4-oxadiazol exhiben propiedades antidepresivas .

Mecanismo De Acción

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence their interaction with biological targets.

Biochemical Pathways

Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that they may interfere with the biochemical pathways of infectious agents .

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that they may exert their effects by inhibiting the growth or activity of infectious agents .

Direcciones Futuras

The future directions for research on “3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid” and similar compounds could involve further exploration of their potential applications. Oxadiazoles have shown promise in a wide range of applications, from medicinal chemistry to material science . Further refinement of 1,2,4-oxadiazole as anti-infective agents could be a valuable direction for future research .

Análisis Bioquímico

Biochemical Properties

3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit strong hydrogen bond acceptor properties, which facilitate its binding to various biomolecules . It interacts with enzymes such as Sirt2, where it acts as an inhibitor, thereby influencing the deacetylation of α-tubulin . Additionally, it has been reported to interact with other proteins involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drug development .

Cellular Effects

The effects of 3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune responses . It affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, 3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their functions . For instance, its interaction with Sirt2 involves binding to the enzyme’s active site, preventing the deacetylation of α-tubulin . This inhibition leads to changes in microtubule dynamics and cellular structure. Additionally, the compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that it can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are consistent over extended periods, making it a reliable compound for biochemical research.

Dosage Effects in Animal Models

The effects of 3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antimicrobial activities . At higher doses, it can lead to toxic effects, including liver and kidney damage . The threshold for these adverse effects has been observed at concentrations above 100 mg/kg in mice . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid is transported and distributed through specific transporters and binding proteins . It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and ability to form hydrogen bonds .

Subcellular Localization

The subcellular localization of 3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be found in the nucleus, where it influences gene expression by interacting with transcription factors . The compound’s localization is directed by specific targeting signals and post-translational modifications .

Propiedades

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O4/c11-10(12,13)18-6-3-1-5(2-4-6)7-14-8(9(16)17)19-15-7/h1-4H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNVUWCQIRUJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azaspiro[3.3]heptane oxalate](/img/structure/B1473777.png)